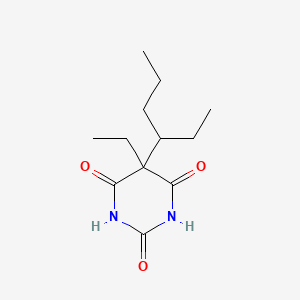
Tetrabarbital
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrabarbital, also known as Butysal, Butysedal, or Tetramal, is a barbiturate derivative used primarily as a hypnotic. It is a member of the barbiturate class of drugs, which are known for their sedative and hypnotic properties. The chemical formula for this compound is C12H20N2O3, and it has a molar mass of 240.303 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetrabarbital is synthesized through a series of chemical reactions involving the condensation of malonic acid derivatives with urea. The process typically involves the following steps:
Condensation Reaction: Malonic acid derivatives react with urea in the presence of a strong acid catalyst to form barbituric acid.
Alkylation: The barbituric acid is then alkylated using ethyl halides to introduce the ethyl groups at the 5-position of the pyrimidine ring.
Cyclization: The final step involves cyclization to form the pyrimidine-2,4,6-trione structure of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: Tetrabarbital undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the 5-position of the pyrimidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohol derivatives.
Substitution Products: Substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Tetrabarbital has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of barbiturate chemistry and reactivity.
Biology: Employed in studies of enzyme inhibition and receptor binding.
Medicine: Investigated for its sedative and hypnotic effects, as well as its potential use in anesthesia.
Industry: Utilized in the synthesis of other barbiturate derivatives and as a reference standard in analytical chemistry.
Mecanismo De Acción
Tetrabarbital exerts its effects by acting on the gamma-aminobutyric acid (GABA) receptor-ionophore complex. It enhances the binding of GABA to its receptor, increasing the opening frequency of GABA-activated chloride channels. This leads to an influx of chloride ions into the postsynaptic neuron, hyperpolarizing the cell membrane and reducing neuronal excitability . The primary molecular targets are the GABA-A receptors, which play a crucial role in mediating the sedative and hypnotic effects of this compound.
Comparación Con Compuestos Similares
Propiedades
Número CAS |
76-23-3 |
|---|---|
Fórmula molecular |
C12H20N2O3 |
Peso molecular |
240.30 g/mol |
Nombre IUPAC |
5-ethyl-5-hexan-3-yl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H20N2O3/c1-4-7-8(5-2)12(6-3)9(15)13-11(17)14-10(12)16/h8H,4-7H2,1-3H3,(H2,13,14,15,16,17) |
Clave InChI |
ZLUNGGZJSQDFPH-UHFFFAOYSA-N |
SMILES |
CCCC(CC)C1(C(=O)NC(=O)NC1=O)CC |
SMILES canónico |
CCCC(CC)C1(C(=O)NC(=O)NC1=O)CC |
Key on ui other cas no. |
76-23-3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















